

Alvespimycin hydrochloride PBPK modeling parameters

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Compound Focus: Alvespimycin Hydrochloride

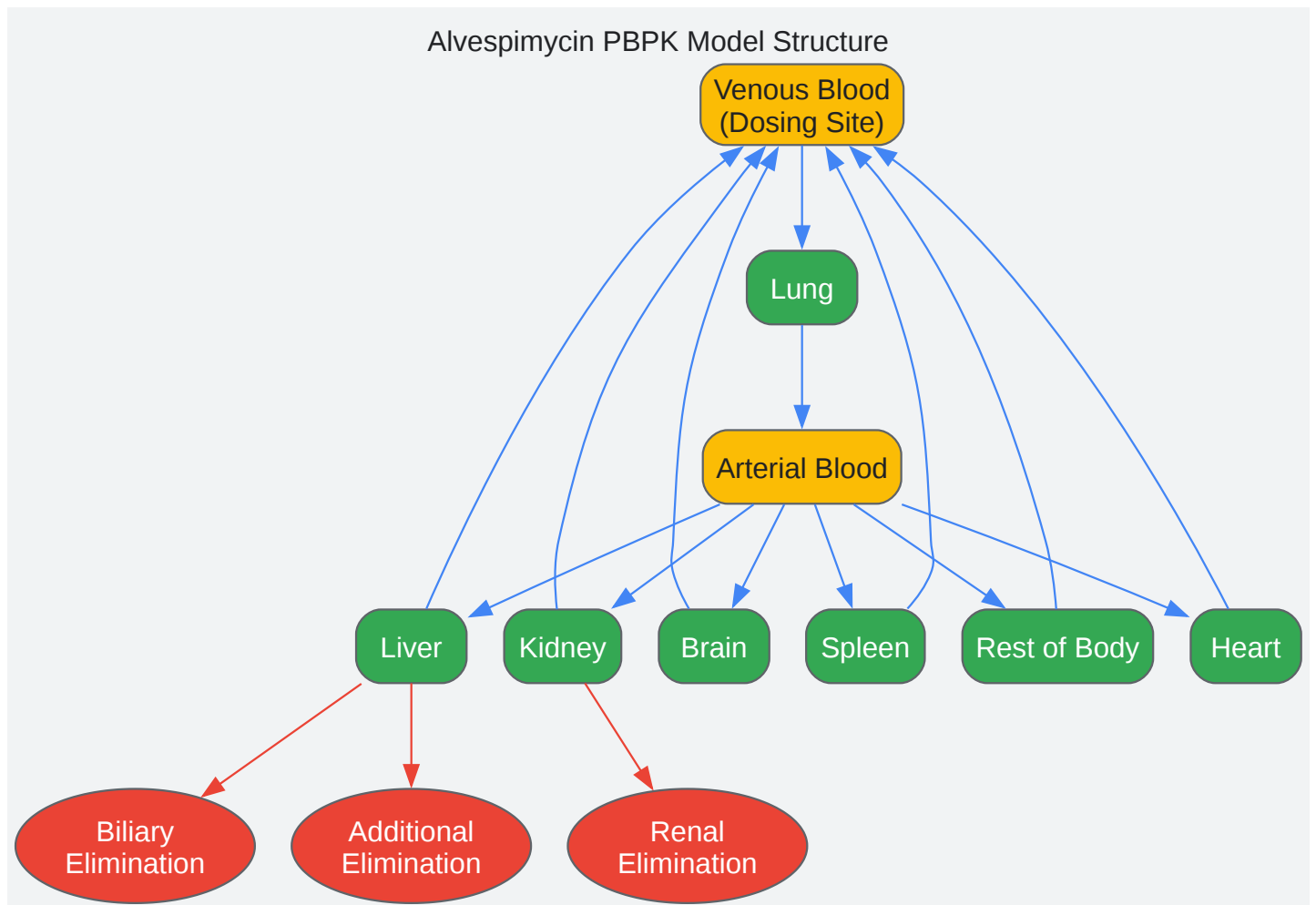
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PBPK Model Structure and Workflow

The following diagram illustrates the structure of the whole-body PBPK model for alvespimycin in mice, which forms the basis for interspecies extrapolation [1].



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This PBPK model employs a **permeability-limited structure** and incorporates **saturable tissue binding** to characterize the time course of alvespimycin disposition [1]. Elimination pathways include renal excretion, biliary clearance, and an additional pathway to account for the full clearance not explained by the first two [1].

Critical PBPK and Pharmacological Parameters

Table 1: Key Parameters for PBPK Model Implementation

This table consolidates the physiological, drug-specific, and clinical parameters essential for building and scaling the alvespimycin PBPK model [1] [2].

Parameter Type	Specific Parameter	Value (Species)	Description / Significance
Physiological (Model Structure)	Tissues Included	Liver, Kidney, Heart, Lung, Brain, Spleen, Rest of Body [1]	Permeability-limited model structure with saturable tissue binding [1].
	Blood Flows	Species-specific values	Connects tissue compartments; critical for interspecies extrapolation [1].
Drug-Specific Parameters	Renal Clearance (CL~urine~)	10.6-14.8% of dose (Mice) [1]	Percentage of IV dose excreted unchanged in urine over 24 hours.
	Biliary Clearance (CL~bile~)	~2.32% of dose (Rat, assumed for Mouse) [1]	Percentage of IV dose excreted in bile over 24 hours.
	Additional Clearance (CL~Re~)	Incorporated in model [1]	Accounts for unmeasured elimination pathways.
	Protein Binding	Minimal [2]	Justifies high fraction of unbound drug in the model.
Clinical PK Parameters	Volume of Distribution (V~d~)	385 L (Human, at 80 mg/m ²) [2]	Large V~d~ suggests extensive tissue distribution.
	Clearance (CL)	18.9 L/hr (Human, at 80 mg/m ²) [2]	Mean total systemic clearance.
	Half-Life (t~1/2~)	Median 18.2 hr (Range: 9.9-54.1 hr) [2]	Variable terminal half-life in humans.

Parameter Type	Specific Parameter	Value (Species)	Description / Significance
	C~max~ at 80 mg/m ²	2680 nmol/L [2]	Peak plasma concentration at the recommended phase II dose.

Table 2: Clinical Dosing and Safety Parameters from Phase I Trial

This table summarizes key findings from a phase I clinical trial, which are crucial for validating the PBPK model's human predictions [3].

Parameter	Finding / Value	Context
Recommended Phase II Dose	80 mg/m ² (weekly, IV) [3]	Maximum Tolerated Dose (MTD).
Dose-Limiting Toxicities (DLTs)	Occurred at ≥ 80 mg/m ² [2]	Most toxic effects were experienced at this dose level or higher.
Common Adverse Events	Nausea, vomiting, fatigue, liver enzyme changes, ocular disturbances [2]	Generally reversible.
Evidence of Target Engagement	HSP72 induction in PBMCs (≥ 20 mg/m ²); Client protein (CDK4, LCK) depletion in tumor samples [3]	Confirms biologically effective dose (BED) is achieved.

Experimental Protocols and Model Development

PBPK Model Construction and Validation

This methodology is based directly on the work by the developers of the alvespimycin PBPK model [1].

- **Data Collection and Literature Search:** A comprehensive literature search should be performed using keywords such as "Alvespimycin", "17-DMAG", "KOS-1022", "NSC707545", and "pharmacokinetics" to gather all available PK data from preclinical and clinical studies [1].
- **Software and Modeling Platform:** While the specific software used in the source study is not named, PBPK modeling is commonly performed using platforms like GastroPlus, Simcyp Simulator, PK-Sim, or MATLAB with add-on tools.
- **Model Structure Definition:** Construct a whole-body PBPK model comprising key tissue compartments: liver, kidney, heart, lung, brain, spleen, and a "rest of body" compartment [1]. The model should be **permeability-limited** and incorporate **saturable tissue binding** to accurately capture distribution kinetics [1].
- **Parameter Incorporation:** Populate the model with:
 - **Physiological Parameters:** Use species-specific values for organ weights, volumes, and blood flow rates [1].
 - **Drug-Specific Parameters:** Incorporate the clearance values for renal (CL~urine~) and biliary (CL~bile~) pathways. An additional clearance parameter (CL~Re~) must be included to account for the portion of the dose not recovered via urine or bile [1].
- **Model Validation:** The model should be initially built and calibrated using rich tissue distribution data from mice (e.g., after a 75 mg/kg IV dose) [1]. Its predictive performance is then tested by simulating data from **tumor-bearing mice** and by **extrapolating to rats and humans**. Success is determined by a reasonable match between simulated and observed concentration-time profiles in plasma and tissues [1].

Clinical Protocol for Pharmacokinetic Sampling

This protocol is derived from a phase I clinical trial design [3].

- **Drug Administration:** 17-DMAG is administered as an intravenous (IV) infusion over one hour [3]. The solution is prepared at a concentration of 0.1-1.0 mg/mL in 0.9% saline or 5% dextrose [3].
- **Pharmacokinetic Blood Sampling:** During the first treatment cycle, collect blood samples (e.g., 5 mL into heparinized tubes) at the following time points relative to the infusion:
 - Pre-dose (baseline)
 - During infusion: 30 and 60 minutes after start
 - Post-infusion: 5, 15, 30, 60, and 90 minutes, then 2, 4, 6, 8, 16, 24, 48, 72, and 96 hours after the end of the infusion [3].
- **Sample Analysis:** Plasma concentrations of alvespimycin are quantified using a validated high-performance liquid chromatography-mass spectroscopy (HPLC-MS) method [3].

Key Conclusions and Applications

The developed PBPK model for alvespimycin successfully characterizes its disposition in mice and shows utility for extrapolation to rats and humans [1]. This model provides a mechanistic framework for:

- **Predicting drug exposure** in tissues that are difficult to sample.
- **Interpreting dose-response relationships** observed in preclinical and clinical studies.
- **Optimizing dosing regimens** for future clinical trials, especially when considering the recommended phase II dose of 80 mg/m² (weekly, IV) and its associated pharmacokinetic and safety profile [3] [2].

A key strength of this approach is its ability to integrate diverse data, from high-resolution fecal PK in mice [4] to human clinical trial results [3], into a single, physiologically-relevant modeling framework.

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